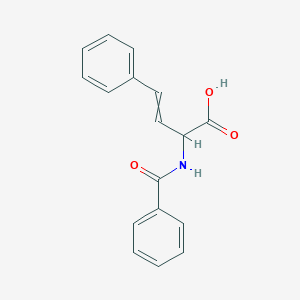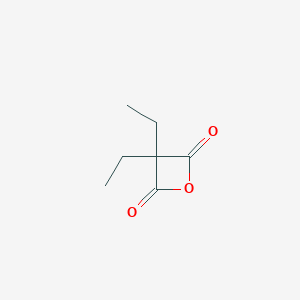
2,4-Oxetanedione, 3,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Oxetanedione, 3,3-diethyl- is an organic compound belonging to the class of oxetanes. Oxetanes are four-membered cyclic ethers with one oxygen atom and three carbon atoms in the ring. The compound 2,4-Oxetanedione, 3,3-diethyl- is characterized by the presence of two carbonyl groups at the 2 and 4 positions and two ethyl groups at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxetanedione, 3,3-diethyl- can be achieved through various methods. One common approach involves the cyclization of a suitable precursor, such as a diethyl malonate derivative, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Oxetanedione, 3,3-diethyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Oxetanedione, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives.
Scientific Research Applications
2,4-Oxetanedione, 3,3-diethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Oxetanedione, 3,3-diethyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Oxetanedione, 3,3-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
2,4-Oxetanedione, 3,3-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.
2,4-Oxetanedione, 3,3-diisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
2,4-Oxetanedione, 3,3-diethyl- is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. The specific arrangement of substituents can affect the compound’s stability, solubility, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
57613-20-4 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3,3-diethyloxetane-2,4-dione |
InChI |
InChI=1S/C7H10O3/c1-3-7(4-2)5(8)10-6(7)9/h3-4H2,1-2H3 |
InChI Key |
WYIKBJKJLYHXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


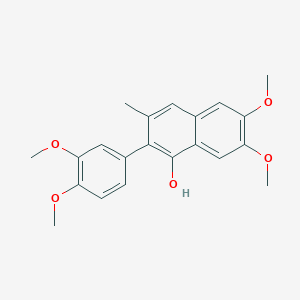
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
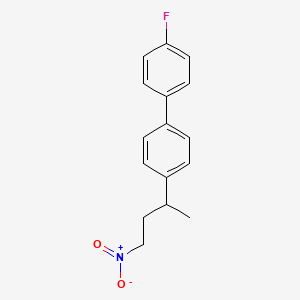
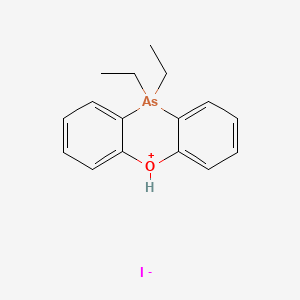
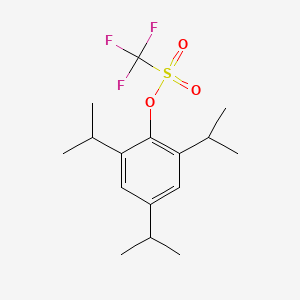
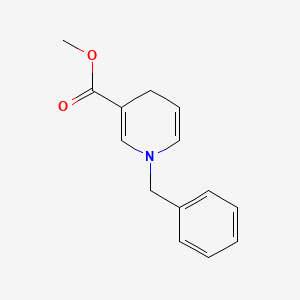
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
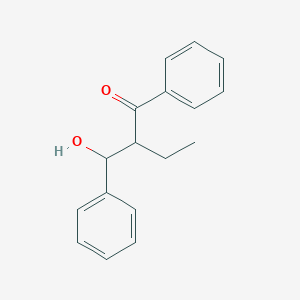


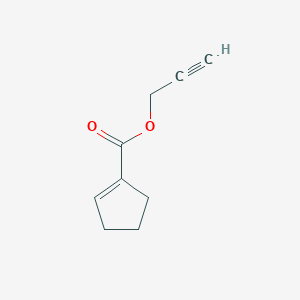
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
